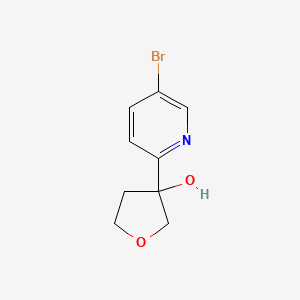
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL typically involves the bromination of 2-pyridyl tetrahydrofuran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
化学反应分析
Types of Reactions
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridyl tetrahydrofuran derivatives, while oxidation can produce pyridyl tetrahydrofuran ketones or carboxylic acids .
科学研究应用
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine core structure but differs in the functional groups attached.
3-Bromopyridine: Similar pyridine ring with a bromine atom but lacks the tetrahydrofuran ring.
2-Bromopyridine: Bromine atom positioned differently on the pyridine ring.
Uniqueness
3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL is unique due to the presence of both the bromopyridine and tetrahydrofuran rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
属性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-5-7)9(12)3-4-13-6-9/h1-2,5,12H,3-4,6H2 |
InChI 键 |
MXRCTJPSEPLBRX-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1(C2=NC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



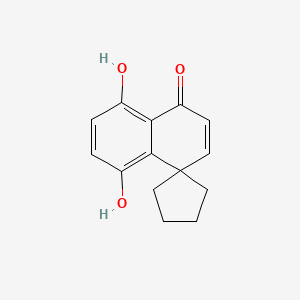
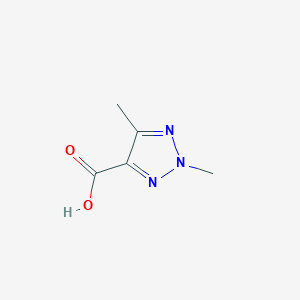
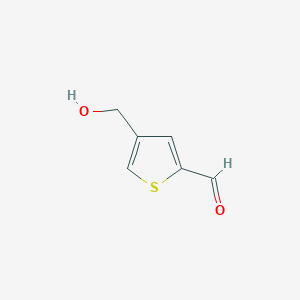

![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
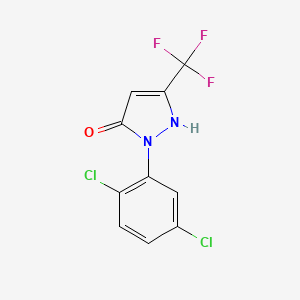
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)
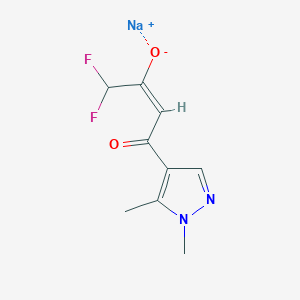
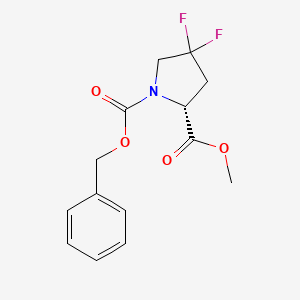
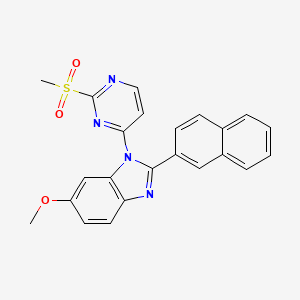
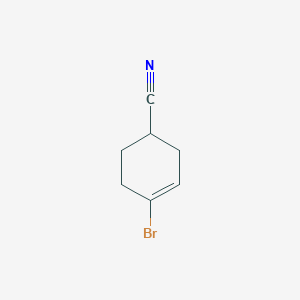
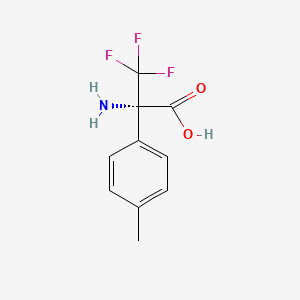
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
